![molecular formula C9H10N2O3 B1622734 2-Oxo-1,2,5,6,7,8-hexahydroquinazoline-4-carboxylic acid CAS No. 1133-78-4](/img/structure/B1622734.png)
2-Oxo-1,2,5,6,7,8-hexahydroquinazoline-4-carboxylic acid
Overview
Description
2-Oxo-1,2,5,6,7,8-hexahydroquinazoline-4-carboxylic acid is a chemical compound with the formula C9H10N2O3 and a molecular weight of 194.19 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-Oxo-1,2,5,6,7,8-hexahydroquinazoline-4-carboxylic acid consists of a hexahydroquinazoline ring with a carboxylic acid group at the 4-position and a 2-oxo group . The SMILES representation of the molecule is C1CCC2=C(C1)C(=NC(=O)N2)C(=O)O .Scientific Research Applications
Antimicrobial Properties
Quinazolinone derivatives, including 2-Oxo-1,2,5,6,7,8-hexahydroquinazoline-4-carboxylic acid, have been investigated for their promising antimicrobial properties. Research into the structure-activity relationships (SAR) of these compounds has shown potential in developing new antimicrobial agents .
Antitubercular Activity
Studies have suggested optimal conditions for obtaining derivatives of 2-Oxo-1,2,5,6,7,8-hexahydroquinazoline-4-carboxylic acid that exhibit antitubercular activity. This opens up avenues for the development of new treatments against tuberculosis .
Synthesis of Heterocycles
This compound is used in the synthesis of related four-membered to seven-membered heterocycles. These heterocycles display unique biological activities and are of interest in various fields of chemical research .
Anticancer Applications
Quinazoline derivatives are known for their diverse pharmacological activities including anticancer effects. Some derivatives have been used in clinical settings for treating lung and pancreatic tumors .
Cardiovascular Therapeutics
Some quinazoline derivatives are identified as drugs used as diuretics, vasodilators, and antihypertensive agents. This highlights the potential cardiovascular applications of 2-Oxo-1,2,5,6,7,8-hexahydroquinazoline-4-carboxylic acid and its derivatives .
Neuropharmacological Effects
Quinazolinone derivatives exhibit a wide range of neuropharmacological activities such as anticonvulsant and sedative effects. This suggests potential applications in treating neurological disorders .
Immunomodulatory Effects
The immunotropic properties of quinazolinones indicate their use in modulating immune responses. This could be significant in developing therapies for autoimmune diseases and allergies .
Hypolipidemic Activity
Quinazolinones also show hypolipidemic activity which could be beneficial in managing cholesterol levels and preventing cardiovascular diseases .
properties
IUPAC Name |
2-oxo-5,6,7,8-tetrahydro-1H-quinazoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-8(13)7-5-3-1-2-4-6(5)10-9(14)11-7/h1-4H2,(H,12,13)(H,10,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STARWXDKVTUOKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80150355 | |
Record name | 4-Quinazolinecarboxylic acid, 1,2,5,6,7,8-hexahydro-2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80150355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-1,2,5,6,7,8-hexahydroquinazoline-4-carboxylic acid | |
CAS RN |
1133-78-4 | |
Record name | 2,3,5,6,7,8-Hexahydro-2-oxo-4-quinazolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1133-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Quinazolinecarboxylic acid, 1,2,5,6,7,8-hexahydro-2-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001133784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Quinazolinecarboxylic acid, 1,2,5,6,7,8-hexahydro-2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80150355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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